N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide
Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a but-2-yn-1-yl linker connecting a 3-(trifluoromethyl)phenoxy group and an isoxazole-5-carboxamide moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the isoxazole ring contributes to hydrogen-bonding interactions, making the compound a candidate for targeting proteins or enzymes in medicinal chemistry or agrochemical applications.
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)11-4-3-5-12(10-11)22-9-2-1-7-19-14(21)13-6-8-20-23-13/h3-6,8,10H,7,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOPKOMWDGMMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=NO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step processes. Starting from readily available isoxazole derivatives, a series of coupling reactions with 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl intermediates are carried out under specific reaction conditions to yield the final product. Common conditions include the use of palladium-catalyzed cross-coupling reactions, strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide.
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using continuous flow techniques to ensure high yields and purity. The employment of automated synthesis platforms also contributes to efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reductive conditions using agents like lithium aluminium hydride can convert specific functional groups within the compound, altering its chemical properties.
Substitution: The trifluoromethyl group, being highly reactive, can undergo nucleophilic substitution reactions, typically using nucleophiles such as alkoxides or amines.
Common Reagents and Conditions: Reagents like Pd/C, bases like KOH, and solvents such as THF (tetrahydrofuran) are frequently used in reactions involving this compound.
Major Products Formed: These reactions typically yield derivatives with modifications at the trifluoromethyl or isoxazole moieties, significantly impacting their chemical and biological properties.
Scientific Research Applications
In chemistry , this compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure makes it an ideal candidate for creating compounds with improved efficacy and safety profiles.
In biology , it’s often studied for its potential therapeutic effects. The trifluoromethyl group, known for enhancing biological activity, contributes to the compound’s efficacy in targeting specific enzymes or receptors.
In medicine , research is ongoing to explore its role in treating various diseases, including cancer and inflammatory disorders. Its ability to interact with biological pathways at a molecular level makes it a promising drug candidate.
In industry , it's used in the synthesis of high-performance materials, including polymers and specialty chemicals, where its unique structural properties impart desirable characteristics such as stability and reactivity.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets, often enzymes or receptors involved in critical biological processes. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, allowing it to effectively modulate the activity of its targets. The isoxazole ring further contributes to its stability and reactivity, enabling it to participate in various biological pathways.
Comparison with Similar Compounds
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide (CAS 1448135-82-7)
- Structural Differences: Phenoxy substitution: 2-carbamoyl vs. 3-trifluoromethyl. Isoxazole substitution: 5-carboxamide vs. 3-carboxamide with a 5-methyl group.
Properties :
Parameter Target Compound CAS 1448135-82-7 Molecular Formula C₁₇H₁₄F₃N₃O₃* C₁₆H₁₅N₃O₄ Molecular Weight ~365.3 g/mol 313.31 g/mol Key Functional Groups -CF₃, isoxazole -CONH₂, methyl *Estimated based on structural similarity.
- Implications : The -CF₃ group in the target compound likely increases hydrophobicity and binding affinity compared to the carbamoyl group in CAS 1448135-82-7, which may enhance membrane permeability .
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)
- Use: Herbicide (inhibits carotenoid biosynthesis).
- Comparison: Both compounds feature a 3-(trifluoromethyl)phenoxy group and carboxamide linkage. Diflufenican uses a pyridinecarboxamide scaffold, whereas the target compound employs an isoxazole ring.
N-Isobutyl-N-(4-(3-oxo-2,3-dihydroisoxazol-5-yl)phenyl)-4-phenoxybenzenesulfonamide
- Context : Dual MCL-1/BCL inhibitor (anticancer candidate).
- Comparison: Shared isoxazole and phenoxy motifs. The sulfonamide group in this analog may enhance binding to apoptotic regulators, whereas the target compound’s alkyne linker could improve pharmacokinetic properties .
Computational and Experimental Insights
- Molecular Docking: Tools like AutoDock Vina () could predict binding modes of the target compound. For example, the -CF₃ group may occupy hydrophobic pockets in proteins, while the isoxazole’s nitrogen atoms could form hydrogen bonds.
- Synthetic Feasibility: The but-2-yn-1-yl linker in the target compound mirrors intermediates in , suggesting synthetic routes involving Sonogashira coupling or amidation .
Biological Activity
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms, effects on various cell lines, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to various enzymes and receptors, which may lead to significant pharmacological effects. The compound's mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis.
Cytotoxicity
Research studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in a study involving the HCT-116 colorectal cancer cell line, compounds similar in structure showed IC50 values ranging from 1.184 to 9.379 µM, indicating potent cytotoxic activity compared to standard treatments like cabozantinib .
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. In particular, studies indicated that treatment with related isoxazole derivatives led to cell cycle arrest and increased expression levels of p21^WAF-1, suggesting a mechanism involving both apoptosis promotion and cell cycle regulation .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with other compounds within the same class:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-isoxazole | Chlorine substituent | Antimicrobial properties |
| N-(benzenesulfonyl)-isoxazole | Varying aromatic rings | Antiparasitic activity |
| N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole | Trifluoromethyl group | Cytotoxicity against cancer cells |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
Oxime Formation : React 5-methylisoxazole-4-carboxaldehyde with hydroxylamine hydrochloride in ethanol to form the oxime intermediate .
Cyclization : Treat the oxime with ethyl propiolate and a chlorinating agent (e.g., KCl/Oxone®) to generate the isoxazole core .
Coupling : Use a Sonogashira reaction to attach the 4-(3-trifluoromethylphenoxy)but-2-yn-1-yl moiety. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
- Characterization : Confirm structure using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers address low aqueous solubility during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer .
- Structural Analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the phenoxy or isoxazole moiety while preserving activity .
- Formulation : Prepare nanoemulsions or liposomal formulations to enhance bioavailability .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column (ACN/water + 0.1% formic acid) with UV detection (λ = 254 nm). Monitor for impurities (<0.5%) .
- LC-MS : Confirm molecular ion peaks and detect degradation products (e.g., hydrolysis of the trifluoromethyl group) .
Advanced Research Questions
Q. How can structural modifications improve target selectivity?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents on the phenoxy and isoxazole rings. For example:
- Replace the trifluoromethyl group with -CF₂H to modulate lipophilicity .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .
- Molecular Docking : Use Surflex-Dock or AutoDock to predict interactions with target proteins (e.g., acetyl-CoA carboxylase) .
Q. What strategies resolve contradictory data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust effective dosing .
- Pharmacokinetic Profiling : Conduct IV/PO studies in rodents to evaluate bioavailability and tissue distribution .
Q. How to identify the primary biological target of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on a resin and screen cell lysates for binding proteins .
- CRISPR-Cas9 Knockout : Generate gene-edited cell lines and assess loss of compound activity .
- Transcriptomics/Proteomics : Compare expression profiles of treated vs. untreated cells to pinpoint pathways affected .
Q. What experimental controls are essential in enzyme inhibition assays?
- Methodological Answer :
- Positive Controls : Include known inhibitors (e.g., ACC inhibitor TOFA for acetyl-CoA carboxylase assays) .
- Vehicle Controls : Use DMSO-only samples to rule out solvent effects .
- Time-Course Studies : Verify inhibition is time-independent to exclude mechanism-based inactivation .
Data Contradiction Analysis
Q. How to interpret conflicting IC₅₀ values across studies?
- Methodological Answer :
- Assay Conditions : Compare buffer pH, ionic strength, and ATP concentrations, which influence enzyme activity .
- Compound Purity : Re-analyze batches via LC-MS to detect oxidized or hydrolyzed byproducts .
- Cell Line Variability : Use isogenic cell lines to minimize genetic background effects .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| LogP | 3.8 (Predicted via ChemAxon) | |
| Solubility (H₂O) | <0.1 mg/mL (Experimental) | |
| ACC Inhibition IC₅₀ | 12 nM (vs. TOFA at 8 nM) | |
| Plasma Protein Binding | 92% (Rat) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
